Cefcapene-Pivoxilhydrochlorid

Übersicht

Beschreibung

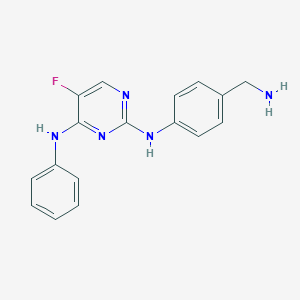

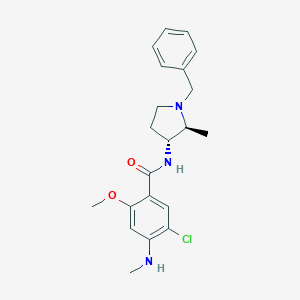

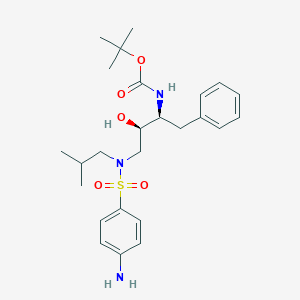

Cefcapene-Pivoxilhydrochlorid ist ein Cephalosporin-Antibiotikum der dritten Generation. Es handelt sich um ein oral verabreichtes Cephem-Antibiotikum vom Estertyp, das durch Esterase im Darmepithel schnell hydrolysiert wird, um seinen aktiven Metaboliten, Cefcapene, zu bilden . Diese Verbindung hat ein breites antibakterielles Wirkungsspektrum gegen sowohl grampositive als auch gramnegative Bakterien . Es wurde ursprünglich von Nippon Salt-Wild Pharmaceutical Co., Ltd. entwickelt und 1997 in Japan unter dem Handelsnamen Flomox auf den Markt gebracht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von this compound umfasst mehrere Schritte:

Anfangsreaktion: Eine Verbindung wird in Pyridin gerührt und gelöst, gefolgt von der Zugabe von Methansulfonylchlorid.

Bildung des Zwischenprodukts: Das Zwischenprodukt reagiert mit 7-ACA (7-Aminocephalosporansäure) in Gegenwart von Prolin und Diisopropylamin, um ein weiteres Zwischenprodukt zu bilden.

Weitere Reaktionen: Dieses Zwischenprodukt wird mit Kaliumcarbonat und Chlorsulfonylisocyanat zu weiteren Zwischenprodukten umgesetzt.

Schlussstufen: Das letzte Zwischenprodukt reagiert mit Iodmethylpivalat in Dimethylformamid (DMF) in Gegenwart von Kaliumphosphat und Kupferacetat.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Ähnlich wie andere Cephalosporine kann this compound unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Esterase-Enzyme im Darmepithel.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die Hydrolyse von this compound gebildet wird, ist Cefcapene, der aktive Metabolit .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Biologie: Untersucht auf seine antibakterielle Aktivität gegen verschiedene Bakterienstämme.

Industrie: Wird bei der Entwicklung neuer Antibiotikaformulierungen und Medikamentenverabreichungssysteme eingesetzt.

Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es die Zellwandsynthese in Bakterien hemmt. Es bindet an Penicillin-bindende Proteine (PBPs) an der bakteriellen Zellwand und verhindert die Vernetzung von Peptidoglykanketten, die für die Integrität der Zellwand essentiell sind . Dies führt zur Lyse und zum Tod der Bakterienzelle .

Wissenschaftliche Forschungsanwendungen

Cefcapene pivoxil hydrochloride has several scientific research applications:

Chemistry: Used as a model compound in the study of cephalosporin antibiotics and their stability.

Biology: Investigated for its antibacterial activity against various bacterial strains.

Medicine: Used in the treatment of infections caused by Gram-positive and Gram-negative bacteria.

Industry: Employed in the development of new antibiotic formulations and drug delivery systems.

Wirkmechanismus

Target of Action

Cefcapene pivoxil hydrochloride, also known as Flomox, primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

Flomox exhibits its antibacterial effects by inhibiting the synthesis of the bacterial cell wall . It binds to and inactivates the PBPs, thereby disrupting the cell wall assembly process . This disruption leads to the weakening of the bacterial cell wall, causing the bacteria to lyse or break down .

Biochemical Pathways

This interference disrupts the cell wall structure, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetic properties of Flomox have been studied in healthy volunteers . After a single oral dose, blood samples were collected at specific time intervals from 0-12 hours. The plasma concentrations of Flomox were determined by LC-MS/MS . The mean value for AUClast (the area under the plasma drug concentration-time curve from time zero to the last measurable concentration) was 4053.1±876.5 ng·hr/mL, and the mean value for Cmax (maximum plasma concentration) was 1324.9±321.4 ng/mL . These parameters indicate the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The primary result of Flomox’s action is the inhibition of bacterial growth . By disrupting the bacterial cell wall synthesis, Flomox causes the bacteria to become structurally weak, leading to cell lysis and death . This results in the elimination of the bacterial infection.

Biochemische Analyse

Biochemical Properties

Cefcapene pivoxil hydrochloride acts by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Cellular Effects

Cefcapene pivoxil hydrochloride exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus . It also shows potent antibacterial activity against penicillin-resistant Streptococcus pneumoniae and ampicillin-resistant Haemophilus influenzae, due to its resistance to the β-lactamase produced by these bacteria .

Molecular Mechanism

The molecular mechanism of action of Cefcapene pivoxil hydrochloride involves the inhibition of bacterial cell wall synthesis. It binds to PBPs and inhibits their enzymatic activity, which disrupts the process of bacterial cell wall formation and leads to bacterial cell death .

Temporal Effects in Laboratory Settings

In a clinical study, Cefcapene pivoxil hydrochloride showed consistent efficacy and safety over time in patients with chronic respiratory tract infections

Subcellular Localization

The subcellular localization of Cefcapene pivoxil hydrochloride is not specified in the search results. Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it interacts with PBPs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of cefcapene pivoxil hydrochloride involves several steps:

Initial Reaction: A compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride.

Intermediate Formation: The intermediate compound reacts with 7-ACA (7-aminocephalosporanic acid) in the presence of proline and diisopropylamine to form another intermediate.

Further Reactions: This intermediate undergoes further reactions with potassium carbonate and chlorosulfonyl isocyanate to form subsequent intermediates.

Final Steps: The final intermediate reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate.

Industrial Production Methods

The industrial production of cefcapene pivoxil hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: Similar to other cephalosporins, cefcapene pivoxil hydrochloride can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Esterase enzymes in the intestinal epithelium.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

The major product formed from the hydrolysis of cefcapene pivoxil hydrochloride is cefcapene, the active metabolite .

Vergleich Mit ähnlichen Verbindungen

Cefcapene-Pivoxilhydrochlorid ähnelt anderen Cephalosporinen der dritten Generation wie Cefditoren und Cefixime. Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Cefditoren: Wie this compound ist Cefditoren ein Cephalosporin der dritten Generation mit einem breiten antibakteriellen Wirkungsspektrum.

Liste ähnlicher Verbindungen

- Cefditoren

- Cefixime

- Ceftriaxon

- Cefotaxim

Die einzigartige Esterstruktur und das breite antibakterielle Wirkungsspektrum von this compound machen es zu einer wertvollen Verbindung im Bereich der Antibiotika.

Eigenschaften

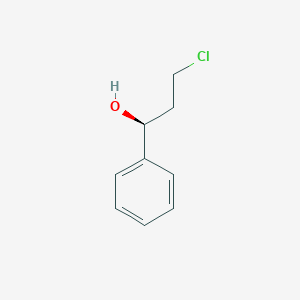

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPFRUJYOAKQQR-CQZSJNSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048582 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147816-23-7 | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene pivoxil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)